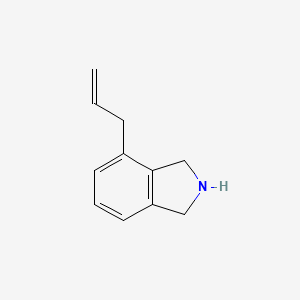

4-Allylisoindoline

Übersicht

Beschreibung

Isoindoline is a heterocyclic organic compound that consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . It is a structural isomer of indoline. The term isoindoline also refers to derivatives of this parent compound.

Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . The exact structure would depend on the specific isoindoline derivative .Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed cross-coupling reactions, which are known to be exothermic .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives would depend on their specific chemical structure. These properties could include factors such as hardness, topography, hydrophilicity, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A practical, cost-effective Kumada coupling method for preparing 4-Allylisoindoline has been developed, focusing on overcoming challenges associated with product isomerization and a novel workup protocol to render Mg salts soluble in aqueous media at pH 10 (Zacuto, Shultz, & Journet, 2011).

Chemical Properties and Reactions : The synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine) resulted in the creation of 4-hydroxyproline derivatives through an intramolecular attack of the amino group on the side-chain epoxide, forming compounds with five-membered rings (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Biological Activity : Research on 3-allyl-5-substituted 2-thiohydantoins derived from allyl isothiocyanate and amino acids showed antimutagenic activities against certain mutagens in the Ames assay, suggesting potential applications in studying mutagenesis and possibly in therapeutic contexts (Takahashi, Matsuoka, & Uda, 2004).

Pharmaceutical Applications : The development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of the new fungicide 2-allylphenol in strawberry fruits demonstrates the application of 4-Allylisoindoline derivatives in agricultural chemistry and food safety (Xia, Li, Gong, Li, Cao, Liu, & Li, 2010).

Crystallographic Studies : Analysis of N-Allylphthalimide, closely related to 4-Allylisoindoline, revealed insights into its crystal structure, which can inform further research in materials science and molecular engineering (Warzecha, Lex, & Griesbeck, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

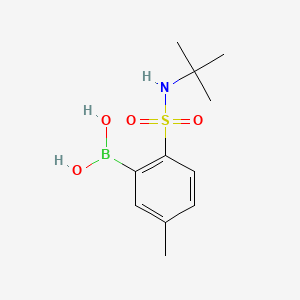

IUPAC Name |

4-prop-2-enyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLXMNJJAXHWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allylisoindoline | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

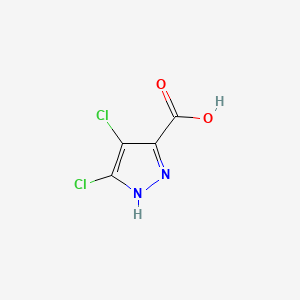

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)